N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide typically involves multiple steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of the furan-2-ylmethyl group with the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the benzenesulfonamide group: This is typically done through sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The piperidine ring can be reduced to form different hydrogenated products.
Substitution: The benzenesulfonamide group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrogenated piperidine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biology: The compound can be used in studies involving cell signaling pathways and receptor binding.
Industry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and piperidine rings may facilitate binding to these targets, while the benzenesulfonamide group can modulate the compound’s activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide is unique due to the presence of the isobutoxy group, which can influence its pharmacokinetic properties and binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4S/c1-17(2)16-27-19-5-7-21(8-6-19)28(24,25)22-14-18-9-11-23(12-10-18)15-20-4-3-13-26-20/h3-8,13,17-18,22H,9-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFRAMJTDQSFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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